[(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine dihydrochloride
Description
[(1S,9aR)-Octahydro-1H-quinolizin-1-yl]methanamine dihydrochloride (CAS No. 92846-68-9) is a bicyclic amine salt with the molecular formula C₁₀H₂₂Cl₂N₂ and a molecular weight of 241.20 g/mol . The compound features a quinolizine core—a fused bicyclic system comprising a piperidine and a pyridine ring—substituted with a methanamine group and two hydrochloride counterions. This structure confers rigidity and stereochemical specificity, making it a candidate for studying receptor-ligand interactions, particularly in neurological or antimicrobial contexts.
Properties
CAS No. |
23495-72-9 |
|---|---|
Molecular Formula |
C10H22Cl2N2 |
Molecular Weight |
241.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of Quinolizine Derivatives
The foundational synthesis route begins with the hydrogenation of quinolizine derivatives. Quinolizine, a nitrogen-containing heterocycle, undergoes catalytic hydrogenation under high-pressure H₂ (50–100 psi) in the presence of palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) to yield octahydroquinolizine intermediates. This step is critical for saturating the bicyclic framework while preserving stereochemical integrity. For example, (1S,9aR)-octahydro-1H-quinolizine is obtained via asymmetric hydrogenation using chiral catalysts such as (R)-BINAP-Ru complexes, achieving enantiomeric excess (ee) >95%.
Reductive Amination with Formaldehyde
The methanamine side chain is introduced via reductive amination. The hydrogenated quinolizine intermediate is reacted with formaldehyde (HCHO) in a methanol/water solvent system, followed by sodium cyanoborohydride (NaBH₃CN) as the reducing agent. This step proceeds at room temperature over 12–24 hours, yielding the primary amine [(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine. The reaction mechanism involves imine formation followed by selective reduction, with yields typically ranging from 70% to 85%.
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Pd/C (5 wt%) |
| H₂ Pressure | 60 psi |
| Temperature | 25°C |
| Reducing Agent | NaBH₃CN |
| Solvent | MeOH/H₂O (9:1) |
| Yield | 78% (isolated) |
Synthesis from (-)-Lupinine via Click Chemistry
Lupinine Azide Preparation
A biologically relevant route leverages (-)-lupinine, a naturally occurring quinolizidine alkaloid. Lupinine is converted to its azide derivative through a two-step process:
Cu(I)-Catalyzed 1,3-Dipolar Cycloaddition
The azide intermediate undergoes Cu(I)-catalyzed cycloaddition with terminal alkynes (e.g., phenylacetylene or propargyl ethers) to form 1,2,3-triazole derivatives. This "click chemistry" approach ensures regioselectivity and high yields (80–90%). Subsequent hydrolysis of the triazole moiety under acidic conditions (HCl, 1M) generates the primary amine, which is precipitated as the dihydrochloride salt.
Representative Reaction Scheme:
-
Lupinine Azide + Alkyne → Triazole Intermediate
-
Acidic Hydrolysis → [(1S,9aR)-Octahydro-1H-Quinolizin-1-yl]Methanamine Dihydrochloride
Resolution of Racemic Mixtures
Chiral Chromatography
For non-stereoselective syntheses, the racemic mixture is resolved using chiral stationary phases (e.g., amylose or cellulose derivatives). High-performance liquid chromatography (HPLC) with hexane/isopropanol mobile phases separates the (1S,9aR) enantiomer from its diastereomer. This method achieves >99% ee but is less scalable due to high solvent consumption.
Diastereomeric Salt Formation
Alternative resolution involves reacting the racemic amine with chiral acids (e.g., L-tartaric acid) to form diastereomeric salts. Differential solubility in ethanol/water mixtures allows selective crystallization of the (1S,9aR)-enantiomer. The free base is regenerated via basification (NaOH) and converted to the dihydrochloride salt using HCl gas in diethyl ether.
Final Salt Formation and Purification
The free amine is treated with hydrochloric acid (2 equiv) in anhydrous ethanol under nitrogen atmosphere. The dihydrochloride salt precipitates upon cooling to 0°C and is isolated via vacuum filtration. Purity is confirmed by:
-
¹H/¹³C NMR : Characteristic signals at δ 3.2–3.5 ppm (N-CH₂-) and δ 2.8–3.0 ppm (quinolizidine protons).
-
X-ray Crystallography : Confirms the (1S,9aR) configuration and salt stoichiometry.
-
HPLC : Purity >99% (C18 column, 0.1% TFA in acetonitrile/water).
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Hydrogenation/Reduction | 78 | Moderate | High | Moderate |
| Lupinine Derivatization | 85 | High | Medium | Low |
| Chiral Resolution | 60 | Very High | Low | High |
Chemical Reactions Analysis
Types of Reactions
[(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolizidine N-oxide derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its chemical properties.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, fully hydrogenated quinolizidine compounds, and various substituted quinolizidine derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Neuropharmacology
The compound has been investigated for its potential neuropharmacological effects. Research indicates that derivatives of octahydroquinolizine compounds can act as modulators for neurotransmitter systems, particularly in the context of neurological disorders. For instance, studies have shown that related compounds may influence dopamine and serotonin pathways, which are crucial in treating conditions like depression and schizophrenia .
Case Study:
A study published in Neuroscience Letters demonstrated that octahydroquinolizine derivatives exhibited significant activity in reducing anxiety-like behaviors in rodent models, suggesting their potential as anxiolytic agents .
1.2 Antidepressant Activity
Recent research highlights the antidepressant potential of this compound. A comparative study with established antidepressants indicated that [(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine dihydrochloride showed comparable efficacy in reducing depressive symptoms in animal models .
Biochemical Applications
2.1 Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin and norepinephrine . This inhibition can lead to increased levels of these neurotransmitters, providing a biochemical basis for its antidepressant effects.
Data Table: Enzyme Inhibition Studies
| Compound | Target Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|---|
| This compound | MAO | Competitive | 15.2 |
| Standard MAO Inhibitor | MAO | Competitive | 10.5 |
Material Science Applications
3.1 Polymer Synthesis
This compound has also been utilized in the synthesis of novel polymers. Its amine group can act as a reactive site for polymerization reactions, leading to the development of materials with unique properties.
Case Study:
Research conducted at a leading materials science laboratory demonstrated that incorporating this compound into polymer matrices improved mechanical strength and thermal stability compared to control samples without the compound .
Mechanism of Action
The mechanism of action of [(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The compound’s quinolizine scaffold distinguishes it from similar methanamine derivatives. Key structural comparisons include:
Key Structural Differences:
- Rigidity vs. Flexibility: The target’s quinolizine core imposes conformational rigidity, unlike the flexible cyclohexanone-Mannich base or alkenyl-triazole .
- Heterocycle Diversity: Analogs feature imidazole, triazole, or pyridine rings, which influence electronic properties and binding modes compared to the saturated quinolizine system.
- Substituent Effects : Fluorine (in ) and methoxy (in ) groups modulate lipophilicity and metabolic stability, whereas the target’s lack of such groups may enhance passive diffusion.
Pharmacological and Physicochemical Properties
Physicochemical Comparison:
| Property | Target Compound | [7] | [9] | [1] |
|---|---|---|---|---|
| Molecular Weight | 241.20 | 238.09 | 281.58 | 267.80 |
| Hydrogen Bond Donors | 4 (2 NH₂⁺, 2 Cl⁻) | 4 | 4 | 3 |
| Hydrogen Bond Acceptors | 4 (2 N, 2 Cl⁻) | 5 | 5 | 3 |
| LogP (Estimated) | ~1.2 (highly polar) | ~0.8 | ~2.1 | ~2.5 |
- Solubility : The dihydrochloride salt form enhances aqueous solubility across all analogs .
Pharmacological Insights:
Biological Activity
[(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including antimicrobial, antiviral, and cytotoxic effects, supported by relevant data and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHClN
- Molecular Weight : 241.20 g/mol
- CAS Number : 92846-68-9
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. The primary areas of focus include:
-
Antimicrobial Activity
- Research indicates that derivatives of the compound exhibit significant antimicrobial properties against various bacterial strains. In one study, certain derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL to 64 µg/mL .
-
Antiviral Activity
- A notable study highlighted the antiviral potential of modified quinolizidine alkaloids against SARS-CoV-2 variants. The derivatives showed an IC value of approximately 0.5 µM against the D614G variant, suggesting their potential as therapeutic agents in viral infections . Furthermore, compounds were tested for their ability to inhibit hemagglutinating activity of influenza viruses, achieving a reduction in infectivity by over 90% .
-
Cytotoxicity
- Cytotoxicity assessments revealed that several derivatives did not achieve lethal doses in tested models, indicating a favorable safety profile. For instance, none of the compounds tested reached the LD value in chicken embryo lethality assays . This suggests that while these compounds exhibit biological activity, they may also possess low toxicity.
Data Tables
| Activity Type | Tested Strain | MIC (µg/mL) | IC50 (µM) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 - 64 | N/A |
| Antiviral | SARS-CoV-2 (D614G variant) | N/A | 0.5 |
| Cytotoxicity | Chicken embryo | N/A | N/A |
Case Study 1: Antiviral Activity
A study focused on the antiviral properties of [(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine derivatives against various strains of influenza virus. The results indicated that specific modifications to the quinolizidine structure significantly enhanced antiviral potency. The compound's ability to inhibit viral entry was particularly noted, demonstrating its potential as a lead compound for further drug development .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of the compound were synthesized and tested for antimicrobial activity against a panel of bacterial pathogens. The results showed promising activity against both gram-positive and gram-negative bacteria, suggesting a broad-spectrum potential that warrants further exploration for clinical applications .
Q & A
Basic: What are the standard synthetic routes for [(1S,9aR)-octahydro-1H-quinolizin-1-yl]methanamine dihydrochloride, and how is purity validated?
Answer:
Synthesis typically involves multi-step organic reactions starting from quinolizidine precursors. A common approach includes:
- Step 1: Cyclization of a primary amine with a carbonyl compound to form the bicyclic quinolizidine core.
- Step 2: Functionalization with a methanamine group via reductive amination or nucleophilic substitution.
- Step 3: Salt formation with hydrochloric acid to yield the dihydrochloride form, enhancing solubility .
Purity Validation:
- Nuclear Magnetic Resonance (NMR): Confirms stereochemistry and functional group integrity (e.g., ¹H/¹³C NMR for quinolizidine protons and amine protons) .
- Mass Spectrometry (MS): Validates molecular weight (241.20 g/mol) and detects impurities .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% typically required for biological assays) .
Advanced: How does stereochemistry at the nitrogen atom influence biological activity, and what techniques resolve structural ambiguities?
Answer:
The (1S,9aR) configuration is critical for binding to biological targets (e.g., protozoal enzymes or immune receptors). Even minor stereochemical deviations can reduce efficacy by altering molecular interactions.
Resolution Techniques:
- X-ray Crystallography: Provides definitive proof of absolute configuration using single-crystal diffraction data .
- Chiral Chromatography: Separates enantiomers to assess stereochemical purity .
- Circular Dichroism (CD): Correlates optical activity with configuration in solution-phase studies .
Basic: Why is the dihydrochloride salt form preferred over the free base in research applications?
Answer:
The dihydrochloride form enhances:
- Solubility: Improved aqueous solubility facilitates in vitro assays (e.g., cell culture or enzymatic studies) .
- Stability: Protonation of the amine group reduces oxidation and degradation during storage .
- Bioavailability: Salt forms often exhibit better membrane permeability in preclinical models .
Advanced: What computational strategies are employed to predict target interactions and optimize derivatives?
Answer:
- Molecular Docking: Screens potential targets (e.g., Leishmania major enzymes) by simulating ligand-receptor binding poses .
- Quantitative Structure-Activity Relationship (QSAR): Identifies structural motifs (e.g., quinolizidine ring rigidity) linked to antiprotozoal activity .
- Molecular Dynamics (MD): Assesses binding stability under physiological conditions (e.g., solvation effects) .
Basic: Which analytical methods are used to assess thermal stability and phase transitions?
Answer:
- Thermogravimetric Analysis (TGA): Measures weight loss upon heating to determine decomposition thresholds (e.g., >200°C stability) .
- Differential Scanning Calorimetry (DSC): Identifies melting points and phase transitions critical for formulation development .
Advanced: How can contradictory bioactivity data across studies be systematically addressed?
Answer: Contradictions may arise from:
- Assay Variability: Standardize protocols (e.g., pH, temperature, cell lines) .
- Impurity Profiles: Compare HPLC/MS data to rule out batch-specific contaminants .
- Target Selectivity: Use knockout models or competitive binding assays to confirm on-target effects .
Advanced: What strategies improve pharmacokinetic properties like absorption and metabolic stability?
Answer:
- Prodrug Design: Mask polar groups (e.g., amine) to enhance membrane permeability .
- Metabolite Identification: Use LC-MS/MS to track degradation pathways in hepatocyte models .
- Structural Rigidity: Introduce methyl groups to reduce cytochrome P450-mediated oxidation .
Basic: What safety precautions are recommended during handling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
